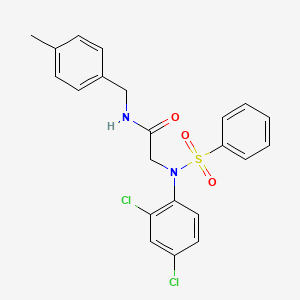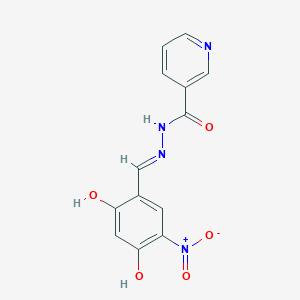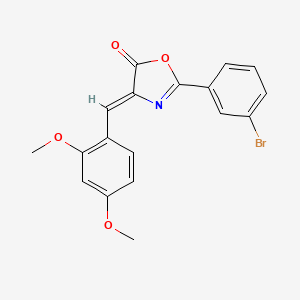
N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of medical research. It belongs to the class of ligands that selectively bind to the translocator protein (TSPO), which is found in the outer membrane of the mitochondria. This protein is involved in various biological processes, including apoptosis, inflammation, and steroidogenesis.
Mechanism of Action
DPA-714 binds to the N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which is involved in the transport of cholesterol into the mitochondria, where it is converted to pregnenolone, a precursor to various steroid hormones. The binding of DPA-714 to N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to modulate the immune response, reduce inflammation, and protect against oxidative stress and apoptosis.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to lipopolysaccharide (LPS) stimulation. DPA-714 has also been shown to reduce oxidative stress and protect against apoptosis in various cell types, including neurons and astrocytes.
Advantages and Limitations for Lab Experiments
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for specific targeting of this protein. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, there are some limitations to the use of DPA-714. It has a relatively low affinity for N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide compared to other ligands, such as PK11195. It also has a short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for the use of DPA-714 in scientific research. One area of interest is the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DPA-714 has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to investigate its potential as a therapeutic agent. Another area of interest is the use of DPA-714 as a radioligand in PET imaging studies. This technique allows for non-invasive visualization of N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide distribution in vivo, which could provide valuable insights into the role of this protein in various diseases.
Synthesis Methods
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 2,4-dichlorobenzylamine with 4-methylbenzyl bromide to give N~1~-(4-methylbenzyl)-2,4-dichlorobenzylamine. This intermediate is then reacted with phenylsulfonyl chloride to give N~1~-(4-methylbenzyl)-2,4-dichlorobenzylamine phenylsulfonate. Finally, this compound is reacted with glycine methyl ester to give DPA-714.
Scientific Research Applications
DPA-714 has been extensively used in preclinical studies to investigate the role of N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in various diseases, including neurodegenerative disorders, cancer, and inflammation. It has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects. DPA-714 has also been used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of N~2~-(2,4-dichlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in vivo.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-9-17(10-8-16)14-25-22(27)15-26(21-12-11-18(23)13-20(21)24)30(28,29)19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBQIGMHKTFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)

![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)
![5-[(dimethylamino)methyl]-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5977538.png)


![1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5977576.png)
![4-(2-hydroxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5977585.png)